molecular formula C15H12Cl2O2 B7963959 Methyl 2-[4-(3,5-dichlorophenyl)phenyl]acetate

Methyl 2-[4-(3,5-dichlorophenyl)phenyl]acetate

Cat. No.: B7963959
M. Wt: 295.2 g/mol
InChI Key: DVGRLEBHINEOSI-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3,5-dichlorophenyl)phenyl]acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3,5-dichlorophenyl)phenyl]acetate typically involves the esterification of 2-[4-(3,5-dichlorophenyl)phenyl]acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3,5-dichlorophenyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: 2-[4-(3,5-dichlorophenyl)phenyl]acetic acid.

    Reduction: 2-[4-(3,5-dichlorophenyl)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-[4-(3,5-dichlorophenyl)phenyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3,5-dichlorophenyl)phenyl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(2,4-dichlorophenyl)phenyl]acetate
  • Methyl 2-[4-(4-chlorophenyl)phenyl]acetate
  • Methyl 2-[4-(3-chlorophenyl)phenyl]acetate

Uniqueness

Methyl 2-[4-(3,5-dichlorophenyl)phenyl]acetate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds, making it of particular interest in research and industrial applications.

Properties

IUPAC Name

methyl 2-[4-(3,5-dichlorophenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-19-15(18)6-10-2-4-11(5-3-10)12-7-13(16)9-14(17)8-12/h2-5,7-9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGRLEBHINEOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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